Cyclocumarol
Übersicht
Beschreibung
It was developed as a cardiotonic agent with vasodilator properties, primarily for the treatment of congestive heart failure . Prinoxodan functions as a phosphodiesterase 3 inhibitor, which increases the contractile force of the heart while reducing arterial pressure and total peripheral resistance .
Wissenschaftliche Forschungsanwendungen
Prinoxodan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying phosphodiesterase inhibitors.
Biology: Investigated for its effects on cardiac muscle contractility and vascular resistance.
Medicine: Explored as a potential treatment for congestive heart failure due to its cardiotonic and vasodilator properties.
Industry: Utilized in the development of new cardiotonic agents and vasodilators
Wirkmechanismus
Prinoxodan exerts its effects by inhibiting phosphodiesterase 3, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Prinoxodan increases cAMP levels, leading to enhanced cardiac muscle contractility and vasodilation. This results in improved cardiac output and reduced vascular resistance .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Cyclocumarol are not well-studied. Given its structural similarity to warfarin, it may interact with similar enzymes, proteins, and other biomolecules. Warfarin, for example, is metabolized in the liver, primarily by oxidation accomplished by various isoforms of cytochrome P450 .
Cellular Effects
It is known that warfarin and its related compounds have a more prolonged effect than the reference compound dicumarol . This suggests that this compound may also have long-lasting effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to warfarin .
Temporal Effects in Laboratory Settings
It is known that warfarin and its related compounds have a more prolonged effect than the reference compound dicumarol . This suggests that this compound may also have long-lasting effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that warfarin and its related compounds are much more toxic to mice and rats than to rabbits or dogs on a weight basis . This suggests that this compound may also have dosage-dependent effects in animal models.
Metabolic Pathways
It is known that warfarin is extensively metabolized in the liver, primarily by oxidation accomplished by various isoforms of cytochrome P450 . This suggests that this compound may also be involved in similar metabolic pathways.
Transport and Distribution
It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes . This suggests that this compound may also have a similar pattern of transport and distribution.
Subcellular Localization
It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . This suggests that this compound may also have a specific subcellular localization that affects its activity or function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prinoxodan involves several key steps:
Cyclization: 2-(Methylaminomethyl)aniline is cyclized with 1,1’-carbonyldiimidazole in refluxing tetrahydrofuran to form 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one.
Condensation: This intermediate is then condensed with methyl succinyl chloride using anhydrous aluminum chloride in refluxing carbon disulfide to yield 6-[3-(methoxycarbonyl)propionyl]-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one.
Cyclocondensation: Finally, this compound undergoes cyclocondensation with hydrazine in refluxing ethanol to produce Prinoxodan.
Industrial Production Methods: Industrial production of Prinoxodan follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Prinoxodan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring, altering its pharmacological properties.
Substitution: Substitution reactions on the quinazolinone ring can introduce different functional groups, potentially enhancing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include modified quinazolinone and pyridazinone derivatives, which may exhibit different pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Prinoxodan is unique among phosphodiesterase inhibitors due to its specific structure and pharmacological profile. Similar compounds include:
Pimobendan: Another phosphodiesterase inhibitor with positive inotropic and vasodilator effects.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with similar cardiotonic properties.
Prinoxodan stands out due to its balanced effects on cardiac contractility and vascular resistance, making it a promising candidate for heart failure treatment .
Eigenschaften
IUPAC Name |
2-methoxy-2-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]chromen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFASEKBKWVCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862101 | |
Record name | Cyclocumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518-20-7 | |
Record name | Cyclocoumarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclocumarol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclocumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2-methoxy-2-methyl-4-phenylpyrano[3,2-c]chromen-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOCUMAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725P8AW50M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.